molecular formula C8H4F3NO3 B1337675 4-Nitro-2-(trifluoromethyl)benzaldehyde CAS No. 50551-17-2

4-Nitro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1337675
CAS RN: 50551-17-2
M. Wt: 219.12 g/mol
InChI Key: CREGKXZIHOMXBJ-UHFFFAOYSA-N
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Patent
US03971791

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]

Inputs

Step One
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon heating a solution of 11.0 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
Name
Type
product
Smiles
C1(CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
Name
Type
product
Smiles
C(C)OC(CC(N)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03971791

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]

Inputs

Step One
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon heating a solution of 11.0 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
Name
Type
product
Smiles
C1(CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
Name
Type
product
Smiles
C(C)OC(CC(N)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03971791

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]

Inputs

Step One
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon heating a solution of 11.0 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
Name
Type
product
Smiles
C1(CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
Name
Type
product
Smiles
C(C)OC(CC(N)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03971791

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]

Inputs

Step One
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon heating a solution of 11.0 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
Name
Type
product
Smiles
C1(CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
Name
Type
product
Smiles
C(C)OC(CC(N)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.